BenchChemオンラインストアへようこそ!

R 428 dihydrochloride

Kinase Selectivity Target Validation Mechanistic Studies

Procure R 428 dihydrochloride (Bemcentinib) for robust, selective AXL inhibition in target validation and resistance mechanism studies. Its exceptional >100-fold selectivity over Abl and >50-fold over Mer/Tyro3 eliminates off-target confounding effects common with multi-targeted inhibitors (e.g., BMS-777607, SGI-7079). Oral bioavailability and a 4-day half-life simplify chronic in vivo dosing, while high aqueous solubility ensures versatile in vitro formulation. This high-purity (≥99%) dihydrochloride salt is the definitive tool for attributing anti-invasive and anti-metastatic phenotypes directly to AXL kinase activity.

Molecular Formula C30H36Cl2N8
Molecular Weight 579.6 g/mol
CAS No. 2108833-51-6
Cat. No. B2929887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 428 dihydrochloride
CAS2108833-51-6
Molecular FormulaC30H36Cl2N8
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl
InChIInChI=1S/C30H34N8.2ClH/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27;;/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36);2*1H
InChIKeyKNUMGBTVVFIGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





R 428 Dihydrochloride (Bemcentinib) – The Selective AXL Inhibitor for Oncology Research


R 428 dihydrochloride (BGB324; Bemcentinib) is a first-in-class, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase [1]. It exhibits an in vitro IC50 of 14 nM against AXL and demonstrates >100-fold selectivity over structurally related kinases such as Abl, as well as 50- to >100-fold selectivity over the TAM family members Mer and Tyro3 in cellular assays . The compound is supplied as a dihydrochloride salt (MW 579.57 g/mol) with high purity (≥99%) and enhanced aqueous solubility, making it suitable for both in vitro and in vivo applications .

Why Not All AXL Inhibitors Are Interchangeable with R 428 Dihydrochloride


While several small molecules are marketed as AXL inhibitors, their kinase selectivity profiles, bioavailability, and clinical development stages differ substantially, rendering generic substitution scientifically invalid. Multi-targeted inhibitors like BMS-777607 and SGI-7079 inhibit AXL with high potency but also potently target RON, MET, and FLT3 [1]. This broad-spectrum activity introduces confounding variables in mechanistic studies and can lead to distinct toxicity profiles compared to a selective agent. Conversely, other clinical-stage AXL inhibitors, such as Dubermatinib (TP-0903), exhibit different primary mechanisms of action (e.g., Aurora kinase inhibition) and lower AXL potency . These critical differences in molecular pharmacology mean that experimental outcomes, especially in target validation or in vivo efficacy models, cannot be reliably extrapolated from one AXL inhibitor to another. The following evidence guide quantifies these specific differentiators for R 428 dihydrochloride.

Quantitative Differentiation of R 428 Dihydrochloride: Head-to-Head Evidence vs. Comparators


Kinase Selectivity: AXL Potency vs. Broader Multi-Targeted Inhibitors

R 428 dihydrochloride achieves an in vitro AXL IC50 of 14 nM [1]. In direct comparison, the multi-kinase inhibitor BMS-777607 (ASLAN002) demonstrates a more potent AXL IC50 of 1.1 nM but also strongly inhibits RON, MET, TYRO3, and FLT3 [2]. This lack of selectivity makes BMS-777607 less suitable for experiments requiring clean attribution of biological effects solely to AXL inhibition. Conversely, R 428's >100-fold selectivity for AXL versus Abl and other non-TAM kinases provides a superior tool for target-specific validation .

Kinase Selectivity Target Validation Mechanistic Studies

TAM Family Selectivity: AXL vs. Mer/Tyro3 Differentiation

Within the TAM receptor family, R 428 dihydrochloride exhibits 50- to >100-fold selectivity for AXL over the related kinases Mer and Tyro3 in cellular assays . This is a critical differentiator from pan-TAM or multi-targeted AXL inhibitors like SGI-7079, which has an in vitro IC50 of 58 nM for AXL but also potently inhibits MET, MER, YES, RET, and FLT3 [1]. The cleaner TAM family selectivity profile of R 428 is essential for dissecting the specific roles of AXL in immune modulation and metastasis, avoiding the confounding effects of concurrent Mer or Tyro3 inhibition.

TAM Receptor Family Immune Evasion Cancer Biology

Clinical Development Stage: Phase II Advancement vs. Preclinical Comparators

R 428 dihydrochloride (as bemcentinib) has advanced to multiple Phase II clinical trials as both a monotherapy and in combination with agents like pembrolizumab and docetaxel [1]. In contrast, related AXL inhibitors such as SGI-7079 and TP-0903 have remained in preclinical development or early clinical phases with limited progression [2]. This advanced clinical stage provides researchers with extensive, peer-reviewed human pharmacokinetic and safety data. For example, a Phase I trial established a maximum tolerated dose and demonstrated an elimination half-life approaching four days at higher doses, supporting a range of dosing options for in vivo studies [3]. This level of translational validation is unavailable for its less-advanced comparators.

Clinical Translation Drug Development Pharmacokinetics

Physicochemical and Formulation Advantage: Solubility of the Dihydrochloride Salt

The dihydrochloride salt form of R 428 (CAS 2108833-51-6) offers a critical practical advantage for laboratory use. It is explicitly noted to be water-soluble and to have improved solubility in DMSO compared to its free base counterpart . Supplier data indicate a chemical purity of 99% and an optical purity of 99% e.e., underscoring a high-quality, well-characterized product suitable for reproducible experiments [1]. This enhanced solubility profile simplifies the preparation of both in vitro dosing solutions and in vivo formulations (e.g., for oral gavage), reducing the need for complex vehicles or surfactants that can introduce experimental artifacts. This is a significant procurement consideration over less soluble free base forms of AXL inhibitors.

In Vivo Dosing Solubility Formulation Sample Preparation

In Vivo Efficacy in Combination Therapy: Synergy with Docetaxel in NSCLC

In a Phase I clinical trial (NCT03184571) combining R 428 (bemcentinib) with docetaxel in patients with previously treated advanced non-small cell lung cancer (NSCLC), the combination demonstrated anti-tumor activity. Among 17 evaluable patients, 6 (35%) achieved a partial response and 8 (47%) had stable disease as their best response [1]. This clinical evidence of efficacy, supported by preclinical models showing synergy, provides a clear translational rationale for studying R 428 in combination regimens. In contrast, preclinical comparators like SGI-7079 lack this level of clinical validation in combination therapy, making R 428 a more reliable tool for research aiming to translate to clinical applications.

Combination Therapy Lung Cancer In Vivo Efficacy Clinical Response

Pharmacokinetic Profile: Oral Bioavailability and Extended Half-Life

R 428 dihydrochloride is orally bioavailable, a key differentiator from many early AXL inhibitors that require intravenous administration. Early clinical safety studies in healthy volunteers established that systemic exposure increases dose proportionately, and bioavailability is enhanced in the presence of food. Importantly, at the highest dose tested (1.5 g daily), the apparent elimination half-life approached four days, providing a flexible range of dosing options for in vivo experimental designs [1]. This extended half-life is a practical advantage for long-term efficacy studies in animal models, potentially allowing for less frequent dosing compared to compounds with shorter half-lives.

Pharmacokinetics Oral Dosing In Vivo Study Design

Optimal Research and Preclinical Applications for R 428 Dihydrochloride


Target Validation in AXL-Driven Metastasis and Epithelial-Mesenchymal Transition (EMT)

R 428 dihydrochloride is the optimal tool for in vitro and in vivo studies aimed at validating the specific role of AXL kinase activity in cancer cell invasion, metastasis, and the maintenance of the mesenchymal state. Its high selectivity for AXL (>50-fold over Mer/Tyro3) ensures that observed phenotypic changes (e.g., reduced invasion in MDA-MB-231 cells [1]) can be attributed directly to AXL inhibition rather than off-target effects on related kinases. This is critical for generating robust, interpretable data for publication in the field of cancer biology and for supporting target discovery programs.

In Vivo Efficacy Studies Requiring Chronic Oral Dosing in Tumor Xenograft Models

For researchers conducting in vivo xenograft or syngeneic tumor models, the oral bioavailability and extended half-life of R 428 dihydrochloride are significant practical advantages. The compound's solubility profile facilitates simple formulation for oral gavage, while the half-life (up to ~4 days in humans) suggests suitability for less frequent dosing schedules in chronic studies [2]. This reduces animal handling stress and experimental variability, making it a superior choice for long-term efficacy and pharmacodynamic studies compared to AXL inhibitors with poor oral bioavailability or short half-lives.

Translational Research on Overcoming Chemotherapy and Targeted Therapy Resistance

Given the extensive preclinical and clinical data demonstrating that R 428 can overcome EMT-associated resistance to agents like erlotinib and enhance the efficacy of chemotherapies such as docetaxel, this compound is particularly well-suited for studies investigating mechanisms of acquired drug resistance. The published clinical data on its combination with docetaxel in NSCLC provides a direct translational anchor for such research, allowing for the generation of hypotheses that can be tested in the clinic [3]. This makes it a valuable asset for academic labs and biotech companies focused on developing new combination therapy strategies.

Investigating AXL's Role in the Tumor Immune Microenvironment

R 428's known ability to synergize with PD-1 checkpoint blockade in preclinical models, coupled with its advancement to Phase II trials in combination with pembrolizumab, makes it a powerful tool for studying the immunomodulatory functions of AXL. Researchers investigating how AXL signaling in tumor or immune cells contributes to immune evasion and resistance to immunotherapies will find R 428's clean selectivity profile essential for isolating AXL-specific effects from the broader immunosuppressive activities of other TAM receptors like Mer [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for R 428 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.